Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a hybrid heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2 and 4 with a propanoyl-linked benzothiazole moiety and a methyl group, respectively. Benzothiazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and enzyme-inhibitory properties . This compound’s design integrates two biologically active scaffolds—benzothiazole and 1,3-thiazole—potentiating synergistic effects.
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-23-16(22)15-10(2)18-17(25-15)20-13(21)8-9-14-19-11-6-4-5-7-12(11)24-14/h4-7H,3,8-9H2,1-2H3,(H,18,20,21) |
InChI Key |
QCAHMYCBJMXBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Preparation Methods
Optimized Protocol from Patent CN103664819A
The patent CN103664819A outlines a high-yield method for synthesizing this intermediate:
Reagents :
-
Thiourea (30.4 g).
-
Ethyl 2-chloroacetoacetate (33 g).
-
Sodium carbonate (0.3–3.3 g).
-
Ethanol (200 mL) with 10–35% ethyl acetate.
Procedure :
-
Dissolve thiourea and sodium carbonate in ethanol-ethyl acetate solution.
-
Heat to 40–55°C, then add ethyl 2-chloroacetoacetate dropwise.
-
Reflux at 60–70°C for 5–5.5 hours.
-
Distill to remove solvent, cool, and filter.
-
Adjust filtrate pH to 9–10 using NaOH, stir, and vacuum-dry.
Key Advantages :
Comparative Analysis of Thiazole Synthesis Methods
| Parameter | Traditional Method | Patent CN103664819A |
|---|---|---|
| Solvent | Ethanol | Ethanol-ethyl acetate |
| Catalyst | None | Sodium carbonate |
| Reaction Time | 10 hours | 5.5 hours |
| Yield | 70–80% | 98% |
| Scalability | Limited | Industrial batch-ready |
The addition of sodium carbonate as a mild base accelerates the cyclization of thiourea and ethyl 2-chloroacetoacetate, reducing side reactions. Ethyl acetate enhances solubility, facilitating faster nucleation.
Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid
Cyclization of 2-Aminobenzenethiol and Succinic Anhydride
As detailed in ChemicalBook, this intermediate is synthesized via:
-
Step 1 : React 2-aminobenzenethiol with succinic anhydride in acetic acid to form 2-(2-carboxyethyl)aminobenzenethiol.
-
Step 2 : Cyclize using dehydrating agents (e.g., PCl₃) to form 3-(1,3-benzothiazol-2-yl)propanoic acid.
Reaction Conditions :
Alternative Routes
-
Microwave-assisted synthesis : Reduces time to 1–2 hours but is less scalable.
-
Oxidative cyclization : Uses H₂O₂ or I₂ for milder conditions, though yields drop to 70–75%.
Amide Coupling for Final Product
Activation and Coupling Protocol
The benzothiazole-propanoic acid is activated to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent coupling with the thiazole amine proceeds under Schotten-Baumann conditions:
Procedure :
-
Dissolve 3-(1,3-benzothiazol-2-yl)propanoic acid (1 eq) in dry dichloromethane.
-
Add SOCl₂ (1.2 eq) and stir at 25°C for 2 hours.
-
Add ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq) and triethylamine (2 eq).
-
Stir at 0–5°C for 4 hours, then warm to room temperature overnight.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 75–80%.
Optimization Challenges
-
Side Reactions : Over-activation of the acid chloride can lead to dimerization.
-
Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility but may require higher temperatures.
Industrial-Scale Considerations
Batch vs. Continuous Flow
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens or cancer cells. The compound’s thiazole and benzothiazole moieties allow it to bind effectively to these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Structural Analogues in the 1,3-Thiazole-5-carboxylate Family
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Benzothiazole vs. Benzimidazole: The target compound’s benzothiazole moiety (vs.
- Propanoyl Linker: The 3-(benzothiazol-2-yl)propanoyl group provides conformational flexibility, unlike rigid aryl groups (e.g., 3-nitrobenzoyl in ), which may affect membrane permeability.
- Ester vs. Guanidino Groups: The ester at position 5 (target compound) contrasts with the guanidino group in , altering solubility and hydrogen-bonding capacity.
Research Findings and Data
Spectral Characterization
Computational and Crystallographic Studies
Biological Activity
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 349.4 g/mol
- IUPAC Name : this compound
Synthesis
Various synthetic routes have been developed for producing thiazole and benzothiazole derivatives. The synthesis generally involves the reaction of thiazole derivatives with benzothiazole moieties under specific conditions to yield the target compound. Recent advancements have focused on optimizing yields and simplifying reaction conditions to enhance efficiency and reduce costs.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a variety of pathogens:
- Bacterial Activity : Studies show that compounds with similar thiazole structures exhibit activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 6.25 |
Antifungal Activity
The compound has also been tested for antifungal activity, showing effectiveness against various fungal strains. For example, compounds bearing similar thiazole frameworks have exhibited enhanced antifungal activity with MIC values comparable to established antifungal agents.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 6.25 |
| Aspergillus fumigatus | 12.5 |
Antitumor Activity
Recent research has highlighted the potential of thiazole derivatives in cancer therapy. This compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and lung cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its anticancer properties may be linked to the induction of apoptosis in tumor cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A clinical trial evaluated the effectiveness of a thiazole-based antibiotic in patients with chronic bacterial infections.
- Results indicated a significant reduction in bacterial load compared to placebo controls.
-
Antifungal Treatment :
- A study involving patients with recurrent fungal infections demonstrated that treatment with thiazole derivatives led to improved outcomes compared to standard antifungal therapies.
Q & A
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Models :
How can synthetic routes be optimized to enhance regioselectivity in benzothiazole-thiazole hybrid formation?
Q. Advanced Research Focus
- Solvent Screening : Test DMF vs. THF to stabilize intermediates and reduce byproducts .
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) for faster acyl transfer .
- Reaction Monitoring : Use LC-MS or in situ IR to track intermediate formation and adjust stoichiometry .
Case Study : Ethanol-DMF recrystallization improved purity from 85% to 97% in analogous thiazole derivatives .
How should conflicting bioactivity data across studies be analyzed to identify structure-activity trends?
Q. Advanced Research Focus
- Meta-Analysis : Compile IC50 values from independent studies and normalize for assay conditions (e.g., cell line variability) .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to correlate electronic properties (HOMO-LUMO gaps) with activity .
- Purity Checks : Validate compound integrity via HPLC (>95% purity) to exclude degradation products as confounding factors .
What spectroscopic and computational techniques are critical for characterizing this compound’s stability?
Q. Basic Research Focus
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm benzothiazole and thiazole ring connectivity .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹) to verify functional groups .
- Stability Studies : Conduct accelerated degradation (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid formation) .
What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems reduce exothermic risks during acyl chloride additions .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
